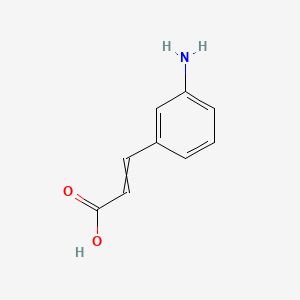

3-(3-Aminophenyl)-2-propenoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Unsaturated Systems

3-(3-Aminophenyl)-2-propenoic acid, also known by its synonym m-aminocinnamic acid, is classified as an aromatic carboxylic acid. The presence of the benzene (B151609) ring imparts aromaticity and a degree of rigidity to the molecule. The carboxylic acid group (-COOH) is a quintessential functional group that readily participates in a variety of chemical reactions, including esterification and amidation. Furthermore, the α,β-unsaturated system of the propenoic acid tail introduces a site of controlled reactivity, making it susceptible to nucleophilic addition reactions. The amino group (-NH2) attached to the phenyl ring at the meta position further enhances its chemical utility, serving as a key nucleophilic center and a site for diazotization reactions, opening avenues for diverse derivatization.

The interplay of these functional groups governs the compound's chemical behavior and physical properties. The general properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Solid |

| CAS Number | 127791-53-1 (for the E-isomer) |

Significance of Aminophenyl-Propenoic Acid Scaffolds in Academic Research

The aminophenyl-propenoic acid scaffold is a privileged structure in medicinal chemistry and materials science, primarily due to its role as a versatile synthetic intermediate. nih.gov The strategic placement of the amino and carboxylic acid groups allows for the construction of a multitude of heterocyclic systems and other complex organic molecules.

Researchers have extensively utilized this scaffold for the synthesis of various biologically active compounds. For instance, the amino group can be readily acylated or can participate in condensation reactions to form a range of heterocyclic structures. The double bond in the propenoic acid chain offers a site for various addition reactions, further expanding the synthetic possibilities.

The following table provides a glimpse into the diverse applications of the aminophenyl-propenoic acid scaffold in the synthesis of various compound classes with recognized biological activities.

| Derivative Class | Synthetic Utility | Potential Biological Activities |

| Quinolones | The amino group can be cyclized with suitable reagents to form the quinolone core. | Antibacterial mdpi.comnih.govnih.gov |

| Benzodiazepines | The scaffold can be elaborated through multi-step syntheses to yield benzodiazepine (B76468) derivatives. | Anticonvulsant, Anxiolytic nih.govdntb.gov.uamdpi.comresearchgate.netnih.gov |

| Amide Derivatives | The carboxylic acid and amino groups are readily converted to amides, leading to a wide array of derivatives. | Antimicrobial, Anticonvulsant jpionline.orgmdpi.comnih.gov |

| Heterocyclic Hybrids | The scaffold serves as a starting point for the synthesis of fused heterocyclic systems. | Diverse pharmacological activities ijnrd.orgresearchgate.net |

Detailed research has demonstrated the successful synthesis of various derivatives from aminophenyl-propenoic acid analogs. For example, studies have shown the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibit promising antimicrobial activity against multidrug-resistant pathogens. mdpi.com Furthermore, the structural framework of aminophenyl-propenoic acid is conceptually related to that of amino acids, which are fundamental building blocks in nature, suggesting its potential in the design of peptidomimetics and other biologically inspired molecules. The synthesis of various heterocyclic compounds, a cornerstone of medicinal chemistry, often leverages the reactive sites present in such scaffolds. ijnrd.orgresearchgate.net The development of novel anticonvulsant agents has also been an area of focus, with research into derivatives of aminobenzanilides showing promising results. nih.govnih.gov

Properties

IUPAC Name |

3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Aminophenyl 2 Propenoic Acid

Classical Organic Synthetic Routes

Traditional methods for synthesizing α,β-unsaturated carboxylic acids like 3-(3-aminophenyl)-2-propenoic acid often rely on condensation and coupling reactions that have been foundational in organic synthesis.

Condensation Reactions for α,β-Unsaturated Carboxylic Acids

Condensation reactions are a cornerstone for the formation of carbon-carbon double bonds, essential for the propenoic acid structure. The Perkin and Knoevenagel condensations are two such classical reactions.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgiitk.ac.inbyjus.com For the synthesis of a substituted cinnamic acid, an aromatic aldehyde reacts with an aliphatic anhydride. longdom.org This method is a versatile tool for creating cinnamic acids and their derivatives. iitk.ac.in

The Knoevenagel condensation is another key method, involving the reaction of an aldehyde or ketone with an active hydrogen compound, followed by dehydration to form an α,β-unsaturated product. wikipedia.orgyoutube.com A common variation, the Doebner modification, uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in the reaction with malonic acid. wikipedia.org This modification often leads to decarboxylation, yielding the desired α,β-unsaturated carboxylic acid. wikipedia.orgbepls.com Conventionally, these reactions have been carried out using bases like ammonia (B1221849), primary or secondary amines, and their salts, with piperidine (B6355638) in pyridine being a frequent choice. rsc.org

| Condensation Reaction | Reactants | Catalyst/Solvent | Product Type |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid | α,β-Unsaturated Aromatic Acid |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Hydrogen Compound | Weakly basic amine (e.g., piperidine) | α,β-Unsaturated Ketone/Acid |

| Doebner Modification | Aromatic Aldehyde, Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid |

Aryl Coupling Approaches to Propenoic Acid Scaffolds

Aryl coupling reactions provide an alternative route to the propenoic acid scaffold by forming the aryl-alkene bond. While modern catalytic methods have greatly expanded the scope of these reactions, classical approaches laid the groundwork. Early methods sometimes involved the use of organomercury compounds, such as reacting a vinylmercuric halide with carbon monoxide to directly form α,β-unsaturated carboxylic acids. google.com

Modern Catalytic Synthesis Strategies

Contemporary synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods have been instrumental in the synthesis of complex molecules, including aminophenyl cinnamic acids.

Transition Metal-Catalyzed Cross-Coupling for Aminophenyl Cinnamic Acids

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck and Suzuki reactions are prominent examples used in the synthesis of cinnamic acid derivatives.

The Heck reaction , catalyzed by palladium, couples an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction is a valuable strategy for constructing carbon-carbon bonds and has been used for the production of cinnamic acids. matthey.com The catalyst system often involves palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, with bases such as triethylamine (B128534) or sodium acetate. wikipedia.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.com It has been successfully employed in the synthesis of various amino acid derivatives. nih.govnih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

| Cross-Coupling Reaction | Catalyst | Coupling Partners | Key Features |

| Heck Reaction | Palladium complexes | Unsaturated halide, Alkene | Forms substituted alkenes |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compound, Organohalide | Mild conditions, high functional group tolerance |

Stereoselective Synthesis of (E/Z)-Isomers

Controlling the stereochemistry of the double bond to selectively produce either the (E)- or (Z)-isomer is a critical aspect of modern synthesis. In the context of the Perkin reaction, the elimination step can lead to the formation of a specific isomer, often favoring the more stable trans (E)-isomer. longdom.org For Knoevenagel condensations, while an initial mixture of E and Z isomers may form, equilibration can lead to the predominance of the more stable isomer. wikipedia.org Advanced catalytic systems and careful selection of reaction conditions are often necessary to achieve high stereoselectivity, particularly for the less stable (Z)-isomer.

Green Chemistry Principles in the Synthesis of Aminophenyl Propenoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bepls.com These principles are increasingly being applied to the synthesis of compounds like aminophenyl propenoic acids.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents like pyridine with more environmentally benign alternatives. rsc.org Water is an ideal green solvent, and reactions like the Knoevenagel condensation have been successfully carried out in aqueous media. semanticscholar.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can reduce waste and simplify purification. semanticscholar.org

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it improves atom economy and reduces waste. sciepub.commdpi.com For instance, developing heterogeneous catalysts for the Heck reaction allows for easier separation and recycling. matthey.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com Carbonylation reactions, for example, are considered atom-efficient. rsc.org

Solvent-Free and Microwave-Assisted Protocols

Conventional organic syntheses often require significant amounts of volatile organic solvents and long reaction times under thermal heating. Modern approaches, such as solvent-free and microwave-assisted synthesis, offer greener and more efficient alternatives.

Solvent-Free Synthesis: Solvent-free reactions, or solid-state reactions, are conducted without a solvent medium. This approach is highly relevant for creating compounds like propargylamines and can be adapted for the synthesis of cinnamic acid derivatives. rsc.org The primary advantages include reduced waste, lower costs, enhanced safety, and often, improved reaction rates and yields. For this compound, a Knoevenagel condensation between 3-aminobenzaldehyde (B158843) and malonic acid could potentially be performed under solvent-free conditions, often by grinding the reactants together, sometimes with a catalytic amount of a base.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. psu.edu This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating. psu.edu This can result in higher yields and purities compared to conventional heating methods. psu.edu

Microwave-assisted protocols have been successfully applied to a wide array of chemical transformations, including the synthesis of various heterocyclic scaffolds and flavonoid derivatives. rsc.orgnih.gov For instance, the synthesis of 3-aminobenzo[b]thiophenes and 3-amino-2,3-dihydrobenzofurans has been expedited using microwave heating. rsc.orgnih.gov A similar approach could be applied to the synthesis of this compound, accelerating the condensation reaction between 3-aminobenzaldehyde and an active methylene (B1212753) compound like malonic acid.

Table 1: Comparison of Synthetic Protocols

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes psu.edu | Variable, often reduced |

| Energy Source | External heating (oil bath, heating mantle) | Microwave irradiation psu.edu | Mechanical grinding or minimal heat |

| Solvent Use | High | Low to medium | None or minimal rsc.org |

| Yield | Variable | Often improved psu.edu | Often improved |

| Key Advantage | Well-established | Rapid reaction rates psu.edu | Green, reduced waste rsc.org |

Enzymatic Synthesis and Biocatalysis for Related Structures

Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. While specific enzymatic synthesis of this compound is not extensively documented, methods for related structures highlight the potential of this approach.

Enzymes are increasingly used for the asymmetric synthesis of chiral amino acids and the modification of carboxylic acids. nih.govrsc.org Key enzymatic strategies applicable to related structures include:

Asymmetric amination: Enzymes like ammonia lyases can catalyze the addition of ammonia across an α,β-unsaturated acid to form an amino acid. rsc.org This is a potential pathway for creating molecules with an amino group, although typically at the alpha or beta position of the side chain rather than on the aromatic ring.

Esterification and Amide Formation: Lipases, such as Novozym 435, are effective catalysts for the esterification of cinnamic acid derivatives. nih.gov This method has been used to produce compounds like ethyl ferulate and octyl methoxycinnamate with high conversion rates. nih.gov Similarly, hydrolases can be used for the synthesis of N-acyl amino acid amides, providing a green alternative to chemical methods that use toxic reagents. nih.gov These enzymes could be used to derivatize the carboxylic acid moiety of the target compound.

Synthesis from Ketoacids: Amino acid dehydrogenases are used to prepare amino acids from their corresponding α-ketoacid precursors through reductive amination. sigmaaldrich.com

These biocatalytic methods demonstrate the feasibility of using enzymes for synthesizing and modifying complex organic molecules, suggesting a promising future for the "green" production of this compound and its derivatives.

Derivatization Strategies for Advanced Chemical Synthesis

The structure of this compound possesses three distinct functional regions amenable to chemical modification: the carboxylic acid, the aromatic amino group, and the alkenyl (double bond) system.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, enabling the synthesis of a wide range of functional molecules. Common transformations include the formation of esters, amides, and acyl hydrazides. thermofisher.com

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions or by using esterification reagents like fluorescent diazoalkanes. thermofisher.com

Amide Formation: Amide bonds can be formed by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide. In aqueous solutions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is commonly used, often with N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com In organic solvents, dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide are widely employed. thermofisher.com

Derivatization for Analysis: For analytical purposes like HPLC-MS, the carboxylic acid can be derivatized to enhance its detection. Reagents like 4-bromo-N-methylbenzylamine or nitrophenylhydrazines (e.g., 2-nitrophenylhydrazine) are used to attach a readily ionizable and detectable tag to the molecule. nih.govgoogle.com

Table 2: Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation (Aqueous) | Amine, EDAC | Amide |

| Amide Formation (Organic) | Amine, DCC | Amide |

| Analytical Derivatization | 4-bromo-N-methylbenzylamine, Coupling agent | Benzylamine amide derivative nih.gov |

Transformations of the Aromatic Amino Group

The aromatic amino group is a key site for introducing structural diversity. Standard transformations for aromatic amines can be applied to this moiety:

Acylation: The amino group can be readily acylated by reacting it with an acyl chloride or acid anhydride in the presence of a base to form an amide. This is a common strategy for protecting the amine or for building more complex structures.

Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) yields a sulfonamide, which can alter the molecule's electronic properties and solubility.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer or Schiemann reactions.

Modification of the Alkenyl System

The carbon-carbon double bond in the propenoic acid side chain is an electron-deficient system (an α,β-unsaturated system) and can undergo several important reactions:

Reduction/Hydrogenation: The most common reaction is the reduction of the double bond. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) will saturate the alkene, yielding 3-(3-aminophenyl)propanoic acid. sigmaaldrich.combldpharm.com

Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction to form a dihalo-substituted propanoic acid derivative.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide across the double bond. This epoxide is a useful synthetic intermediate for further reactions.

Michael Addition: As an α,β-unsaturated carbonyl system, the alkene is susceptible to conjugate addition (Michael addition) by various nucleophiles, which add at the carbon atom beta to the carboxyl group.

Chemical Reactivity and Mechanistic Investigations of 3 3 Aminophenyl 2 Propenoic Acid

Reactivity of the Propenoic Acid Moiety

The propenoic acid portion of the molecule, consisting of a carbon-carbon double bond conjugated with a carboxylic acid, is a primary site for various chemical reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The carbon-carbon double bond in the propenoic acid side chain is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (HBr, HCl), the electron-rich π-bond of the alkene attacks the electrophile. libretexts.orglibretexts.org This typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org The initial attack by the π electrons on the electrophile (e.g., the hydrogen in HBr) forms a new carbon-hydrogen bond and a carbocation at the adjacent carbon. libretexts.org This intermediate is then attacked by the nucleophilic bromide ion to yield the final addition product. libretexts.orglibretexts.org For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms. youtube.com The presence of the aminophenyl group can influence the stability of the carbocation intermediate and thus the regiochemical outcome.

Nucleophilic Addition (Michael Addition): The double bond, being conjugated to the electron-withdrawing carbonyl group of the carboxylic acid, is activated for nucleophilic attack. This type of reaction, known as a Michael addition or conjugate addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. While specific examples for 3-(3-aminophenyl)-2-propenoic acid are not extensively detailed in the provided results, this reactivity is a fundamental principle for α,β-unsaturated carbonyl compounds.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations.

Esterification: One of the most common reactions of the carboxylic acid group is esterification. This compound can be converted to its corresponding methyl or ethyl esters. canterbury.ac.nzbuyersguidechem.com For instance, methyl cinnamates are often prepared by the esterification of the substituted cinnamic acid. canterbury.ac.nz This reaction is typically carried out by treating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

Amide Formation: The carboxylic acid can react with amines to form amides. This transformation usually requires activation of the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent, before reaction with an amine.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-aminophenyl)-2-propen-1-ol. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Aminophenyl Group

The aminophenyl group consists of a primary aromatic amine and the benzene (B151609) ring, both of which have distinct reactivities.

Amine-Centered Reactions (e.g., Acylation, Alkylation)

The primary amine (-NH₂) on the phenyl ring is nucleophilic and readily participates in reactions at the nitrogen atom.

Acylation: The amine group can be acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. For example, the reaction of this compound with an acylating agent would yield the corresponding N-acyl derivative. This is a common strategy to protect the amine group or to synthesize more complex molecules.

Alkylation: The amine can also undergo alkylation with alkyl halides. For instance, methylation of meta-aminocinnamic acid can be performed, followed by esterification, to produce compounds like methyl 3-dimethylaminocinnamate. canterbury.ac.nz

Derivatization: The amine group can be used for derivatization, for instance, by reacting with other molecules to form Schiff bases or to be used as a derivatizing agent for analysis in techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). researchgate.net

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methylating Agent | N,N-dimethylamino derivative |

| Acylation | Acetic Anhydride (B1165640) | N-acetylamino derivative |

| Derivatization | Carbonyl compounds | Schiff Base (Imine) |

Intramolecular Cyclization Pathways and Rearrangements

The presence of both a nucleophilic amine and an electrophilic α,β-unsaturated carbonyl system within the same molecule allows for intramolecular reactions, particularly cyclizations. These reactions are synthetically valuable for constructing heterocyclic ring systems. This compound and its derivatives are key precursors for the synthesis of quinoline (B57606) derivatives. google.comcymitquimica.comcymitquimica.com The cyclization can be promoted under various conditions, often involving acid catalysis, to facilitate the intramolecular attack of the amine onto the activated double bond or the carbonyl carbon, leading to the formation of a new ring fused to the benzene ring.

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and reaction mechanisms of a chemical compound. For this compound, while specific comprehensive kinetic and thermodynamic data is limited in publicly accessible literature, valuable inferences can be drawn from studies on closely related cinnamic acid derivatives. This section will discuss the general principles and present available data from analogous compounds to approximate the expected behavior of this compound.

Detailed Research Findings

Reaction Kinetics:

The kinetics of chemical reactions are concerned with reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. masterorganicchemistry.com The rate of a reaction is often determined by the slowest step in its mechanism, known as the rate-determining step. masterorganicchemistry.com For cinnamic acid derivatives, the presence of the amino group (-NH2) at the meta-position in this compound is expected to influence its electronic properties and, consequently, its reactivity compared to unsubstituted cinnamic acid.

A study on the non-isothermal decomposition of cinnamic acid using thermogravimetry (TG) and differential scanning calorimetry (DSC) revealed that the decomposition occurs in a single stage. researchgate.net The activation energy (Ea) and pre-exponential factor (A) for this process were calculated using various methods, providing insights into the energy barrier and frequency of effective collisions for the decomposition reaction. researchgate.net

The kinetics of the oxidation of trans-cinnamic acid by hexacyanoferrate(III) in an acidic medium have been investigated. niscpr.res.in The reaction involves the attack of the protonated species of hexacyanoferrate(III) on the double bond, leading to the formation of a cationic intermediate in the rate-determining step. niscpr.res.in The study found that phenyl conjugation accelerates the reaction rate when compared to crotonic acid. niscpr.res.in

Furthermore, the inhibition kinetics of p-substituted cinnamic acid derivatives on the enzyme tyrosinase have been explored. nih.gov These studies determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) provides information about the mechanism of interaction between the inhibitor and the enzyme. nih.govnih.gov

Below are interactive tables summarizing kinetic data from studies on cinnamic acid and its derivatives, which can serve as a proxy for understanding the potential kinetic behavior of this compound.

Kinetic Parameters for the Thermal Decomposition of Cinnamic Acid researchgate.net

| Kinetic Parameter | Value | Method of Calculation |

| Activation Energy (Ea) | 81.74 kJ/mol | Flynn–Wall–Ozawa, Doyle, DAEM, Šatava-Šesták, Kissinger |

| Pre-exponential Factor (log A) | 8.67 s⁻¹ | |

| Reaction Mechanism | Mampel Power law (n=1) |

Inhibition Kinetics of a Substituted Cinnamic Acid Derivative on Tyrosinase nih.gov

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |

| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | Noncompetitive | 11 |

| Kojic Acid (Positive Control) | 16.7 |

Thermodynamic Studies:

Thermodynamic studies provide information about the energy changes that occur during a chemical reaction, indicating its spontaneity and equilibrium position. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For cinnamic acid derivatives, thermodynamic data has been obtained for processes like phase transitions (melting, sublimation) and combustion. pku.edu.cnchemeo.com The standard molar enthalpies of formation in the liquid and gaseous phases have been determined for various derivatives through combustion calorimetry and theoretical calculations. acs.orgmdpi.com These values are crucial for understanding the stability of the compounds.

A study on the thermal decomposition of cinnamic acid also reported the thermodynamic properties of the activated complex. researchgate.net The enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and Gibbs free energy of activation (ΔG≠) were determined, providing a more complete picture of the transition state. researchgate.net

The following table presents thermodynamic data for the decomposition of cinnamic acid, which offers an approximation for the thermodynamic behavior of this compound.

Thermodynamic Parameters for the Thermal Decomposition of Cinnamic Acid researchgate.net

| Thermodynamic Parameter | Value |

| Enthalpy of Activation (ΔH≠) | 77.96 kJ/mol |

| Entropy of Activation (ΔS≠) | -90.71 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG≠) | 119.41 kJ/mol |

It is important to note that the presence of the amino group in this compound will likely alter these thermodynamic values compared to unsubstituted cinnamic acid due to differences in electronic effects and potential for hydrogen bonding.

Advanced Spectroscopic and Structural Characterization of 3 3 Aminophenyl 2 Propenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 3-(3-Aminophenyl)-2-propenoic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution and stereochemistry.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide the initial and fundamental data for structural analysis. The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the vinylic protons of the propenoic acid moiety, and the amine and carboxylic acid protons. The chemical shifts (δ) of these protons are influenced by their electronic environment within the molecule.

To resolve ambiguities and establish connectivity, 2D NMR experiments are employed. youtube.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent vinylic protons and between neighboring aromatic protons, helping to assign the substitution pattern on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduepfl.ch Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon, facilitating the assignment of the carbon skeleton. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). princeton.eduepfl.ch HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the carboxylic acid and the ipso-carbons of the phenyl ring, by observing their correlations with nearby protons. epfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general NMR principles.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m |

| Vinylic CH | 6.0 - 8.0 | d |

| Carboxylic Acid OH | ~12.0 | br s |

| Amine NH₂ | 3.5 - 5.0 | br s |

| Aromatic C | 110 - 150 | - |

| Vinylic C | 115 - 145 | - |

| Carbonyl C | 165 - 175 | - |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

While solution-state NMR provides detailed information about the structure of individual molecules, solid-state NMR (ssNMR) is uniquely suited to investigate the structure and intermolecular interactions within crystalline or amorphous solid forms of this compound. By analyzing the compound in its solid state, ssNMR can reveal details about polymorphism, molecular packing, and the formation of hydrogen-bonded networks, which are critical for understanding the material's physical and chemical properties. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound (C₉H₉NO₂), distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of the compound is 163.0633 g/mol . epa.gov

Table 2: Expected Fragmentation Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M-H₂O]⁺ | Loss of water from the carboxylic acid |

| [M-CO₂]⁺ | Loss of carbon dioxide |

| [M-NH₃]⁺ | Loss of ammonia (B1221849) from the amino group |

| Further fragmentation of the aromatic ring and side chain |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. nist.gov Key expected vibrational modes include:

N-H stretching vibrations of the primary amine group (around 3300-3500 cm⁻¹).

O-H stretching of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹).

C=O stretching of the carbonyl group in the carboxylic acid (around 1680-1710 cm⁻¹).

C=C stretching of the alkene and the aromatic ring (in the region of 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

C-N stretching of the aromatic amine (around 1250-1350 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. researchgate.netnih.gov For this compound, Raman spectra would be expected to show strong signals for the C=C stretching of the propenoic acid backbone and the aromatic ring. researchgate.netnih.gov Shifts in the positions of these bands can indicate changes in conjugation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretch | 1680 - 1710 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation Studies

A detailed analysis of the electronic absorption and emission properties of this compound would provide significant insights into its electronic structure and the extent of conjugation within the molecule. The presence of the phenyl ring, the acrylic acid moiety, and the amino group creates a conjugated system that is expected to give rise to characteristic absorption and fluorescence spectra.

The UV-Vis absorption spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between different energy levels. These transitions, typically π → π* and n → π*, are sensitive to the molecular structure and the solvent environment. The molar absorptivity (ε) at these wavelengths would provide information on the probability of these transitions.

Fluorescence spectroscopy would complement the UV-Vis data by providing information about the emissive properties of the molecule after electronic excitation. The fluorescence emission spectrum would show the wavelengths at which the molecule emits light, and the fluorescence quantum yield (Φf) would quantify the efficiency of the fluorescence process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would offer insights into the structural relaxation of the molecule in the excited state.

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds would confirm the molecular connectivity and provide insights into the bonding characteristics.

Torsional Angles: These angles describe the conformation of the molecule, particularly the orientation of the phenyl ring relative to the propenoic acid group.

Intermolecular Interactions: The analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the carboxylic acid and amino groups, and π-π stacking interactions between the phenyl rings. These interactions are crucial for understanding the solid-state properties of the compound.

Unfortunately, a published crystal structure for this compound could not be located in the course of this research. Therefore, it is not possible to provide a data table with its crystallographic parameters or a detailed discussion of its crystalline state structure.

Theoretical and Computational Chemistry Studies on 3 3 Aminophenyl 2 Propenoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. It is particularly effective for studying the structural and electronic properties of organic molecules. The theory is based on calculating the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict electronic properties. irjweb.comresearchgate.net

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ability to donate an electron.

LUMO : Represents the orbital to which an electron is most easily added. Its energy level is related to the molecule's ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited, which can influence its color and photochemical properties. irjweb.com For related aromatic compounds, DFT calculations have been used to determine these values and predict reactivity.

Table 1: Illustrative DFT-Calculated Properties for Cinnamic Acid Derivatives (Note: This data is representative of values for related compounds and not specific to 3-(3-Aminophenyl)-2-propenoic acid.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| trans-Cinnamic Acid | -6.5 | -1.2 | 5.3 |

| p-Coumaric Acid (4-hydroxy) | -6.1 | -1.1 | 5.0 |

| Caffeic Acid (3,4-dihydroxy) | -5.8 | -1.3 | 4.5 |

| Ferulic Acid (4-hydroxy-3-methoxy) | -5.9 | -1.2 | 4.7 |

This interactive table demonstrates how substitutions on the phenyl ring of the cinnamic acid scaffold can modulate the electronic properties. Electron-donating groups, like hydroxyls, tend to raise the HOMO energy and decrease the energy gap, increasing reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from related molecules. These methods are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as the "gold standard" in computational chemistry.

Methods like Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), are used to obtain highly accurate energies. nih.gov While computationally expensive for routine geometry optimizations, they are invaluable for benchmarking the accuracy of more efficient methods like DFT for a specific class of molecules. For instance, a study might compare the HOMO-LUMO gaps calculated by various DFT functionals against the fundamental gaps calculated at the CCSD(T) level to validate the chosen DFT approach for a series of helicene derivatives. nih.gov

Molecules with rotatable bonds, such as the C-C single bonds in the propenoic acid side chain and the bond connecting it to the phenyl ring, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for converting between them.

This is achieved by calculating the molecule's Potential Energy Surface (PES) , which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles. Theoretical studies on related molecules like dihydrocinnamic acids have shown that different conformers (e.g., syn vs. anti isomers) can have distinct properties and reactivity. hud.ac.uk Analysis of the PES can reveal the most likely shapes the molecule will adopt under given conditions, which is crucial for understanding its biological activity and interactions.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically focus on static, isolated molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. niscpr.res.in MD simulations model the explicit movement of every atom in a system, including the solute molecule and surrounding solvent molecules, by solving Newton's equations of motion.

For a compound like this compound, MD simulations can:

Reveal how the molecule interacts with solvent molecules like water, including the formation and lifetime of hydrogen bonds.

Explore conformational changes that occur in solution over timescales from picoseconds to microseconds.

Simulate how the molecule might bind to a biological target, such as the active site of an enzyme. Studies on other cinnamic acid derivatives have used MD simulations to assess the stability of their binding poses with proteins like matrix metalloproteinase-9 (MMP-9), showing fluctuations and key interactions over time. nih.govkoreascience.krnih.gov

MD simulations on related cyanocinnamic acids have also been used to understand the molecular motions that precede photochemical reactions in the solid state. niscpr.res.in

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Visible absorption spectra. researchgate.net By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). mdpi.com Benchmark studies on cinnamates have shown that functionals like B3LYP can reproduce experimental spectra with reasonable accuracy. researchgate.net This predictive power is useful for designing molecules with specific photoprotective or chromophoric properties. mdpi.com

Other spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These theoretical predictions are valuable for confirming molecular structures and assigning experimental spectra.

Table 2: Illustrative Comparison of Experimental and TD-DFT Predicted UV-Vis λmax for Cinnamate Derivatives in Methanol (B129727) (Note: This data is representative of values for related compounds and not specific to this compound.)

| Compound | Experimental λmax (nm) | Predicted λmax (nm) | Method |

| Ethylhexyl methoxycinnamate | 310 | 310 | B3LYP/6-311+G(d,p) |

| Cinnamic Acid | 273 | 275 | B3LYP/ADZP |

| Resveratrol | 306 | 315 | B3LYP/6-311+G(d,p) |

This interactive table shows the high level of agreement often found between computationally predicted and experimentally measured absorption wavelengths, validating the use of TD-DFT for such predictions. mdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathway of a chemical reaction, known as its mechanism. This is particularly useful for reactions that are difficult to study experimentally due to short-lived intermediates. The synthesis of cinnamic acids, for example, can be achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an anhydride (B1165640). iitk.ac.injocpr.com

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and any intermediates. Crucially, they can locate the transition state (TS) —the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate.

Computational studies can:

Compare different possible reaction pathways to determine the most energetically favorable one.

Analyze the geometry and electronic structure of the transition state to understand how bonds are formed and broken.

Predict how substituents or solvents will affect the activation energy and, therefore, the reaction outcome.

Such analyses have been applied to understand the mechanisms of various reactions involving derivatives of cinnamic acid, providing insights that can be used to optimize reaction conditions and design new synthetic routes. nih.govnih.gov

Applications of 3 3 Aminophenyl 2 Propenoic Acid in Materials Science and Catalysis

Role as a Monomer in Polymer Chemistry

The bifunctional nature of 3-(3-Aminophenyl)-2-propenoic acid, possessing both an amino group and a carboxylic acid group, makes it a valuable monomer for the synthesis of various polymers. These functional groups can readily participate in polymerization reactions, such as condensation polymerization, to form polyamides and other functional polymers.

Synthesis of Functional Polymers and Copolymers

This compound can be utilized in the synthesis of functional polymers, including polyamides. For instance, an unsaturated homopolyamide has been successfully prepared from 3-aminocinnamic acid (ACA) using the phosphorylation polycondensation method. Furthermore, various copolyamides have been synthesized from ACA and 4-aminobenzoic acid. These unsaturated polyamides exhibit enhanced solubility in polar aprotic solvents and certain strong inorganic and organic acids when compared to their saturated counterparts.

The incorporation of the amino group also allows for copolymerization with other monomers, such as aniline (B41778). Copolymers of 3-aminobenzoic acid and aniline have been synthesized, and their properties, including electrical conductivity and fluorescence, have been studied. The conductivity of these copolymers is dependent on the proportion of the aminobenzoic acid in the polymer chain. researchgate.net

Development of Conjugated Polymer Systems

The propenoic acid backbone of this compound introduces unsaturation into the polymer chain, which can be a key feature in the development of conjugated polymer systems. While specific research on conjugated polymers derived solely from this compound is emerging, the synthesis of copolymers with established conjugated polymers like polyaniline demonstrates the potential for creating new materials with tailored electronic and optical properties. researchgate.net The electrical conductivity of copolymers of 3-aminobenzoic acid and aniline, for example, has been shown to range between 10⁻³ and 10⁻¹⁰ S cm⁻¹. researchgate.net

Precursor for Advanced Organic Materials

The unique chemical structure of this compound also positions it as a valuable precursor for the synthesis of a variety of advanced organic materials with interesting optical and self-assembly properties.

Optoelectronic Materials and NLO-Active Compounds

Organic materials with nonlinear optical (NLO) properties have attracted significant attention for their potential applications in photonics and optoelectronics. The design of molecules with large third-order optical nonlinearities is crucial for these applications. While direct studies on the NLO properties of polymers derived from this compound are not extensively reported, research on related carboxylic acid derivatives suggests that such structures can exhibit significant NLO effects. Theoretical studies on a carboxylic acid derivative with the structural formula C5H8O2, for instance, have shown that these types of molecules can be considered for NLO material applications. nih.govmdpi.commdpi.com The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group connected through a conjugated system in this compound provides the fundamental electronic structure for potential NLO activity.

Self-Assembled Systems and Nanostructures

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Amino acid derivatives are known to self-assemble into a variety of nanostructures, driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions. nih.gov The presence of both a carboxylic acid and an amino group in this compound allows for the formation of strong intermolecular hydrogen bonds, which can drive the self-assembly process.

For example, nitrocinnamic amide derivatives have been shown to self-assemble into different chiral nanostructures, with the final morphology being influenced by the position of the nitro group and the solvent used. nih.govbeilstein-journals.org This demonstrates that modifications to the cinnamic acid backbone can be used to control the self-assembly process and the resulting nanostructures. While specific studies on the self-assembly of this compound itself are limited, the principles derived from related systems suggest its potential in creating novel self-assembled materials. nih.govbeilstein-journals.org

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid and amino groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate with metal ions to form a variety of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

Recent research has demonstrated the successful synthesis of a three-dimensional zinc(II) metal-organic framework using 3-amino-1,2,4-triazole and terephthalic acid as mixed ligands. nih.gov This highlights the utility of amino-functionalized ligands in the construction of MOFs. Amino-functionalized MOFs, such as IRMOF-3, which is based on 2-aminoterephthalate, have been shown to be effective carriers for the antitumor drug curcumin. rsc.org The amino groups in these MOFs can increase the affinity for the drug molecules, leading to higher loading capacities and slower release rates. rsc.org

Design of Metal Complexes for Catalytic Applications

The synthesis of metal complexes for catalysis often involves ligands that can stabilize a metal center and influence its reactivity. Ligands containing both amine and carboxylate groups are well-known in coordination chemistry for their ability to form stable chelate rings with metal ions. In theory, this compound could act as a bidentate or bridging ligand, coordinating to a metal center through the nitrogen of the amine group and the oxygen of the carboxylate group. This coordination could create catalytically active sites for various organic transformations.

However, a thorough search of scientific databases does not yield specific examples or detailed research findings on the design, synthesis, and catalytic activity of metal complexes explicitly derived from this compound. The existing literature on catalytic metal complexes tends to focus on other aminocarboxylic acids or different ligand systems.

Role in Heterogeneous Catalysis (e.g., Supported Catalysts)

In heterogeneous catalysis, active catalytic species are often immobilized on a solid support to facilitate catalyst separation and recycling. The functional groups of this compound could theoretically be used to anchor it to a support material like silica (B1680970) or a polymer resin. The amine group could be used for covalent attachment, leaving the carboxylic acid group free to coordinate with a catalytically active metal. Alternatively, the entire molecule could be part of a larger framework, such as a metal-organic framework (MOF), where it would act as an organic linker.

Despite these theoretical possibilities, there is a lack of published research detailing the use of this compound in the preparation of supported catalysts. Studies on supported catalysts typically employ other functionalized organic molecules for surface modification or as linkers in porous materials.

Applications in Advanced Analytical Methodologies (as a reagent for other analytes, not for its own detection)

In analytical chemistry, reagents are often used to react with an analyte to produce a new compound with properties that are easier to detect, a process known as derivatization. The amine group of this compound could potentially react with certain classes of analytes, such as aldehydes or ketones, to form a Schiff base. If the resulting product were, for example, highly fluorescent or electrochemically active, this could form the basis of a sensitive analytical method.

Nevertheless, a review of the literature on analytical methodologies does not indicate that this compound is a commonly used reagent for the derivatization or detection of other analytes. The field of analytical reagents is extensive, with many well-established compounds used for these purposes.

Future Research Directions and Unexplored Avenues for 3 3 Aminophenyl 2 Propenoic Acid

Development of Novel and Sustainable Synthetic Routes

The future development and application of 3-(3-aminophenyl)-2-propenoic acid and its derivatives are intrinsically linked to the availability of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional reactions that may involve harsh conditions or generate significant waste. Future research should prioritize the development of greener and more sustainable synthetic pathways.

One promising avenue is the exploration of biocatalysis and microbial transformations. google.com The use of enzymes could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis. For instance, enzymatic amination or deamination processes could be investigated to introduce or modify the amino group on the phenyl ring. mdpi.com

Furthermore, the principles of green chemistry should be applied to existing synthetic routes. This includes the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of one-pot or continuous flow processes to improve efficiency and reduce waste. rsc.org For example, recent advancements in the synthesis of cinnamic acid derivatives have highlighted the use of photocatalysis and mechanochemistry, which could be adapted for the synthesis of this compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. google.com | Screening for suitable enzymes, optimizing reaction conditions. |

| Green Chemistry | Use of safer solvents, catalytic reactions, improved efficiency. rsc.org | Development of novel catalysts, process intensification. |

| Photocatalysis | Use of light as a renewable energy source. nih.gov | Design of efficient photocatalytic systems. |

| Mechanochemistry | Solvent-free or low-solvent reactions, high yields. nih.gov | Exploration of different grinding and milling techniques. |

Exploration of Advanced Supramolecular Architectures

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal candidate for the construction of complex supramolecular architectures. researchgate.net Future research in this area could lead to the development of materials with tunable properties and functions.

A key area of exploration is the field of crystal engineering. By co-crystallizing this compound with other molecules (co-formers), it is possible to create novel crystalline materials with tailored properties. google.comnih.gov The amino and carboxylic acid groups can form robust supramolecular synthons, leading to predictable and well-defined structures. mdpi.com Research should focus on understanding the rules of intermolecular recognition to design co-crystals with specific optical, electronic, or mechanical properties.

Another exciting direction is the investigation of self-assembled monolayers (SAMs) and thin films. The amphiphilic nature of this compound could allow for its organization at interfaces, creating functional surfaces with applications in sensing, electronics, and biocompatible coatings. The study of its self-assembly behavior in different solvents and on various substrates will be crucial.

| Supramolecular System | Potential Applications | Research Focus |

| Co-crystals | Pharmaceuticals, optics, electronics. google.comnih.gov | Design of co-formers, understanding intermolecular interactions. |

| Self-Assembled Monolayers | Sensors, electronics, biocompatible coatings. | Studying assembly at interfaces, controlling film morphology. |

| Gels and Liquid Crystals | Drug delivery, stimuli-responsive materials. | Investigating gelation properties, phase behavior. |

Integration into Hybrid Organic-Inorganic Materials

The combination of the organic nature of this compound with inorganic components can lead to the creation of hybrid materials with synergistic properties. These materials can exhibit enhanced stability, novel functionalities, and improved performance compared to their individual components.

One of the most promising areas is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rroij.comresearchgate.net The carboxylic acid and amino groups can coordinate with metal ions to form porous, crystalline structures with high surface areas. frontiersin.org These MOFs could have applications in gas storage and separation, catalysis, and sensing. nih.gov The amino group within the pores can be further functionalized to tune the properties of the MOF for specific applications. nih.gov

Another avenue of research is the development of silica-based hybrid materials. The amino group of this compound can be used to functionalize the surface of silica (B1680970) nanoparticles or mesoporous silica. sigmaaldrich.comrsc.orgresearchgate.net This can lead to materials with improved adsorption properties for pollutants, or for the controlled release of drugs. The organic component can also impart new optical or electronic properties to the silica matrix. rsc.orgresearchgate.net

| Hybrid Material | Potential Applications | Research Focus |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, sensing. rroij.comnih.gov | Synthesis of novel MOFs, post-synthetic modification. |

| Silica-Based Hybrids | Adsorption, drug delivery, optical materials. sigmaaldrich.comrsc.org | Surface functionalization of silica, control of material morphology. |

| Polymer Nanocomposites | Enhanced mechanical and thermal properties. | Dispersion of the organic component, interfacial interactions. |

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound make it a compelling candidate for integration with a variety of emerging technologies. Interdisciplinary research in this area could lead to groundbreaking innovations in fields ranging from electronics to medicine.

The development of chemosensors is another exciting frontier. The amino group of this compound can act as a recognition site for various analytes, including metal ions, anions, and small organic molecules. researchgate.netvliz.bemdpi.com Upon binding, a change in the optical or electronic properties of the molecule could be detected, forming the basis of a sensor. rsc.org Research in this area should explore the design of selective and sensitive sensors for environmental and biomedical applications.

Furthermore, the biocompatibility of amino acids suggests that this compound and its derivatives could find applications in biomedical fields . nih.gov For instance, they could be used as building blocks for drug delivery systems, as imaging agents, or as components of biomaterials for tissue engineering. The anti-inflammatory and neuroprotective properties of some cinnamic acid derivatives warrant further investigation into the biological activities of this compound. nih.gov

| Emerging Technology | Potential Application of this compound | Research Focus |

| Organic Electronics | Active material in OLEDs, OFETs, and solar cells. sigmaaldrich.com | Synthesis of derivatives with tailored electronic properties. |

| Chemosensors | Recognition element for detecting analytes. vliz.bemdpi.com | Design of selective and sensitive sensor platforms. |

| Biomedical Applications | Drug delivery, bioimaging, tissue engineering. nih.gov | Investigation of biological activity and biocompatibility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.